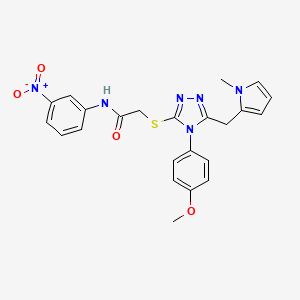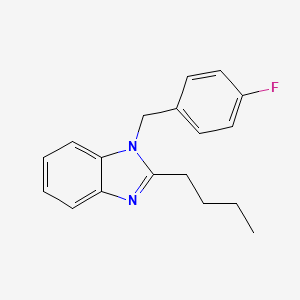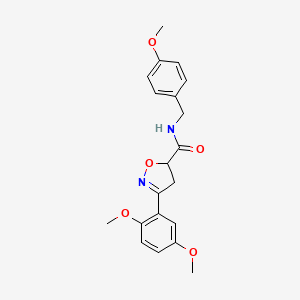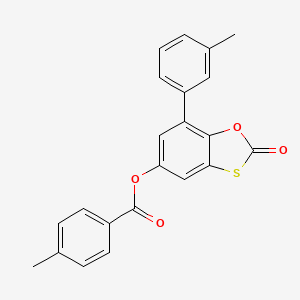![molecular formula C20H19N5 B14994953 3-Phenyl-5-(piperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B14994953.png)
3-Phenyl-5-(piperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine is a complex heterocyclic compound that combines a triazole ring with a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine typically involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline scaffold. This can be achieved by cyclization reactions involving anthranilic acid derivatives and various reagents such as phosphorus oxychloride . The final step involves the nucleophilic substitution reaction of the triazoloquinazoline intermediate with piperidine under controlled conditions .
Chemical Reactions Analysis
1-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In antiviral applications, the compound interferes with viral replication by targeting viral enzymes . The anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine can be compared with other triazoloquinazoline derivatives, such as:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
[1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one: Exhibits antimicrobial and antifungal properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and anti-inflammatory activities.
The uniqueness of 1-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine lies in its combined triazole and quinazoline moieties, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19N5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-phenyl-5-piperidin-1-yltriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C20H19N5/c1-3-9-15(10-4-1)18-20-21-19(24-13-7-2-8-14-24)16-11-5-6-12-17(16)25(20)23-22-18/h1,3-6,9-12H,2,7-8,13-14H2 |
InChI Key |
UISWYDAKTOEZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994878.png)

![Ethyl 2-{[4-(2,6-diethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}propanoate](/img/structure/B14994886.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B14994889.png)
![4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14994910.png)
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994914.png)
![5-butyl-4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994918.png)

![7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14994922.png)
![8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994928.png)
![ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate](/img/structure/B14994941.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994949.png)

